1-(4-Methoxyphenoxy)-2-propanol
Overview
Description
1-(4-Methoxyphenoxy)-2-propanol is an organic compound with the molecular formula C₁₂H₁₄O₃. It is characterized by a phenolic ether structure, where a methoxy group is attached to the para position of a phenyl ring, which is further connected to a propanol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that similar compounds interact with peroxisome proliferator-activated receptors (ppars), particularly ppar-α . PPAR-α is a transcription factor that controls hepatic lipid flux and improves plasma lipid profiles .
Mode of Action
It is suggested that it might involve electrophilic aromatic substitution reactions . In such reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that ppar-α modulators, like this compound, can regulate the expression of several target genes that code for proteins involved in carbohydrate and lipid metabolism .
Pharmacokinetics
Pemafibrate is orally administered and its dosage can be adjusted according to age and symptoms .
Result of Action
It is suggested that the compound might prevent the formation of long oxygen−monomer copolymer chains, therefore reducing the consumption rate of oxygen and enhancing the inhibition of oxygen .
Action Environment
It is known that the presence of oxygen plays a crucial role in the inhibiting action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenoxy)-2-propanol can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxyphenol with epichlorohydrin followed by a nucleophilic substitution reaction with propanol. The reaction conditions typically require a strong base, such as sodium hydroxide, and are conducted under reflux to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps, such as distillation and crystallization, are employed to obtain the final product.
Chemical Reactions Analysis
1-(4-Methoxyphenoxy)-2-propanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-methoxyphenoxy)propanal using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to 1-(4-methoxyphenoxy)propane using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various alkyl halides and strong bases
Major Products Formed:
Oxidation: 1-(4-methoxyphenoxy)propanal
Reduction: 1-(4-methoxyphenoxy)propane
Substitution: Ethers and esters
Scientific Research Applications
1-(4-Methoxyphenoxy)-2-propanol has several scientific research applications across various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is utilized in the production of polymers and as a solvent in various industrial processes.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)ethanol
1-(4-Methoxyphenoxy)propane
p-Methoxyphenyl phenyl ether
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Properties
IUPAC Name |
1-(4-methoxyphenoxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-8(11)7-13-10-5-3-9(12-2)4-6-10/h3-6,8,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJJZESAMSRBTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444306 | |
Record name | 1-(4-Methoxyphenoxy)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42900-54-9 | |
Record name | 1-(4-Methoxyphenoxy)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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